Product packaging for 1-Decene(Cat. No.:CAS No. 872-05-9)

1-Decene

Cat. No.: B1663960
CAS No.: 872-05-9
M. Wt: 140.27 g/mol
InChI Key: AFFLGGQVNFXPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alpha-Olefins in Modern Industrial Chemistry and Academic Inquiry

Alpha-olefins are indispensable in modern industrial chemistry due to their versatile chemical properties and broad range of applications nih.gov. Their high reactivity, compared to internal olefins and linear alkanes, makes them preferred starting materials in numerous processes nih.gov. Globally, the production of alpha-olefins exceeds 5 million metric tons annually, a figure that continues to grow nih.gov.

In the plastics industry, LAOs serve as critical co-monomers in the production of polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), enhancing properties such as flexibility, impact resistance, and transparency nih.govnih.govwikipedia.org. For instance, the incorporation of LAOs in linear low-density polyethylene (LLDPE) has revolutionized the plastic film industry by improving stretchability, puncture resistance, and tear strength nih.gov.

Beyond plastics, alpha-olefins are fundamental in the formulation of high-performance lubricants, particularly polyalphaolefins (PAOs) nih.govwikipedia.orgwikipedia.org. These synthetic lubricants offer superior thermal stability, low volatility, and excellent lubricating properties, making them vital for automotive engines, industrial machinery, and aerospace applications.

Furthermore, alpha-olefins are widely utilized as raw materials for surfactants and detergents due to their excellent foaming, wetting, and emulsifying capabilities nih.govwikipedia.org. Ethoxylated alpha-olefins, formed by reacting alpha-olefins with ethylene (B1197577) oxide, are common in personal care products and cleaning agents nih.gov. They are also precursors for plasticizers, which increase the flexibility and durability of polymers like flexible PVC. The use of C10-C14 LAOs in detergent production contributes to reduced environmental impact due to increased biodegradability nih.gov.

In academic inquiry, the study of alpha-olefins is driven by ongoing research and development (R&D) efforts focused on improving synthesis methods, exploring new catalytic systems, and developing sustainable production routes nih.govnih.gov. For example, research is underway to develop "green" alpha-olefin production processes through enzyme design and metabolic engineering in bacterial strains, aiming to reduce dependency on fossil oil and lower carbon footprints. Investigations into catalytic oligomerization, particularly with metallocene catalysts, are crucial for controlling the properties of derived products, such as the viscosity characteristics of polyolefin oils.

The Unique Role of 1-Decene as a C10 Alpha-Olefin in Scientific Investigation

This compound, a C10 alpha-olefin with the chemical formula C10H20, holds a unique and significant position in scientific investigation and industrial applications ethersolvent.com. It is considered the most industrially important isomer among decene forms.

One of its most prominent roles is as a primary feedstock for the production of polyalphaolefins (PAOs) wikipedia.org. PAOs, derived from the oligomerization of this compound, are high-performance synthetic base fluids for lubricants and functional fluids wikipedia.org. These lubricants exhibit exceptional thermal and oxidative stability, viscosity control, and lubricity, making them superior alternatives to traditional mineral oils in demanding applications such as automatic transmission engines, crankcases, aviation, and industrial gear systems. Research findings indicate that this compound is currently the most widely used monomer for PAO oil production. The oligomerization of this compound using metallocene catalysts has shown high catalytic activity and yields poly(this compound) with a tactic side chain structure, demonstrating its potential for commercial lubricant base oil production. Studies have also explored two-step oligomerization processes to prepare PAOs with improved viscosity-temperature performance and low-temperature fluidity, even utilizing this compound dimers as reactants to reduce waste and processing costs.

Beyond lubricants, this compound serves as a crucial monomer in the production of various copolymers, including linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), where its incorporation enhances flexibility and processability. It is also widely used as an intermediate in the synthesis of a diverse range of chemical compounds, including epoxides, amines, oxo alcohols, synthetic fatty acids, and alkylated aromatics ethersolvent.comwikipedia.org. These derivatives find applications in various sectors, from flavors and perfumes to pharmaceuticals and resins.

The physical and chemical properties of this compound, which contribute to its versatility and utility, are summarized in the table below:

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H20 wikipedia.org
Molecular Weight140.27 g/mol
CAS Number872-05-9
AppearanceColorless liquid; clear water-white, mobile liquid
OdorMild, pleasant
Boiling Point170 °C; 339.1°F at 760 mmHg
Melting Point-66.3 °C; -87.3°F
Flash Point47.78 °C (118.00 °F TCC); 128°F
Density0.74000 to 0.74400 @ 20.00 °C; 0.741 g/mL @ 25 °C; 0.75 g/cm3 @ 15 °C ethersolvent.com
Refractive Index1.42000 to 1.42300 @ 20.00 °C; 1.4215 @ 20 °C
Solubility in WaterInsoluble
Solubility in Ethanol (B145695)Miscible
Solubility in EtherMiscible
Vapor Pressure1.670000 mmHg @ 25.00 °C
XLogP (predicted)5.7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B1663960 1-Decene CAS No. 872-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5
Record name 1-Decene, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17438-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decene, tetramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54545-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(1-decene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decene, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14638-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8027329
Record name 1-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID.
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Decene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2879
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c.
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Decene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2879
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor)
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.84 (Air= 1)
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23
Record name 1-Decene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2879
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decene, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polydecene, hydrogenated [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkenes, C10-16 alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-DECENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Decene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dec-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name dec-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-DECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C
Record name 1-DECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8496
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-DECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-DECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Advanced Synthetic Methodologies for 1 Decene and Its Derivatives

Oligomerization of Ethylene (B1197577): Catalytic Mechanisms and Process Optimization

Ethylene oligomerization is a key industrial process for producing linear alpha olefins (LAOs), including 1-decene. researchdive.comdimensionmarketresearch.comgrandviewresearch.com This process involves the controlled linkage of multiple ethylene (C₂H₄) units to form longer hydrocarbon chains. grandviewresearch.com

The Ziegler process, particularly its modified versions, is a prominent method for industrial alpha-olefin production. grandviewresearch.com The original Ziegler process, employed by companies like CPChem, typically involves a single stage for alpha-olefin production, which offers less flexibility in controlling the product distribution. grandviewresearch.com

In contrast, modified Ziegler processes, such as those utilized by INEOS Oligomers, incorporate two separate steps, providing enhanced flexibility in product distribution, albeit with increased process complexity. grandviewresearch.com INEOS Oligomers, for instance, produces this compound with a purity exceeding 99% olefinic content using a modified Ziegler ethylene chain growth technology. ineos.com Ziegler-Natta catalysts are also employed for the oligomerization of this compound itself, yielding mixtures of dimers, trimers, tetramers, and pentamers. acs.orgworldscientific.comresearchgate.net

The Shell Higher Olefins Process (SHOP) is a sophisticated and highly flexible chemical process developed by Shell for the production of linear alpha olefins through ethylene oligomerization and subsequent olefin metathesis. grandviewresearch.comresearchgate.netwikipedia.org This process was commercialized in 1977. wikipedia.org

The initial step in SHOP involves the oligomerization of ethylene to a mixture of even-numbered alpha-olefins. This reaction is catalyzed by a nickel-phosphine complex and typically occurs at temperatures between 80 and 120 °C and pressures ranging from 70 to 140 bar (7 to 14 MPa). wikipedia.org The catalytic cycle involves ethylene coordination and insertion, leading to nickel-alkyl intermediates, from which alpha-olefins are generated via beta-elimination. wikipedia.orguni-ulm.de

A significant advantage of SHOP is its ability to manage the broad distribution of olefin products. While the C₁₂ to C₁₈ olefin fraction has direct commercial value, the remaining lighter (C₁₈) fractions undergo further processing.[₁₂)>14] uni-ulm.de These fractions are subjected to liquid-phase isomerization using an alkaline alumina (B75360) catalyst to convert terminal double bonds to internal ones. wikipedia.org Subsequently, olefin metathesis, often catalyzed by rhenium(VII) oxide supported on alumina, converts these mixtures into desired carbon chain lengths, including those suitable for detergent production. wikipedia.orguni-ulm.de This multi-step approach provides environmental and cost advantages compared to older methods like wax cracking and certain Ziegler processes. uni-ulm.de

Recent advancements in catalyst development for ethylene oligomerization have focused on improving selectivity, activity, and process efficiency. Chromium-based catalysts have shown remarkable selectivity and activity, particularly for the production of 1-hexene (B165129) and 1-octene (B94956). researchgate.netmdpi.commdpi.comcaltech.edu These catalysts often operate via a metallacyclic mechanism, which explains their ability to produce specific oligomer lengths rather than a broad Schulz-Flory distribution. mdpi.comcaltech.eduacs.org

Nickel-based catalysts continue to be a significant area of research, with many new systems developed in recent years exhibiting high catalytic activities under mild conditions. researchgate.net Some nickel complexes, particularly those incorporating non-innocent boron centers, demonstrate tunable selectivity for ethylene dimerization versus higher oligomerization based on ligand structure and co-catalyst identity. csic.es Ni-containing mesoporous silica-alumina catalysts have also shown high and stable activity in ethylene oligomerization. researchgate.net

Dehydroformylation and Dehydroxymethylation Routes

Dehydroformylation and dehydroxymethylation represent alternative synthetic routes for producing normal alpha olefins, including this compound. These methods involve the conversion of aldehydes, primary alcohols, and terminal vicinal diols into the corresponding olefins. nih.govescholarship.orgmolaid.comgoogle.comjustia.com

Specifically, oxidative dehydroxymethylation processes can convert alcohol compounds to normal alpha olefins, while oxidative dehydroformylation processes are used to convert aldehyde compounds to normal alpha olefins. google.com A notable development in this area involves the use of a rhodium catalyst to access olefins from primary alcohols through a C-C bond cleavage (dehomologation) mechanism. nih.govescholarship.org This process is facilitated by the use of a sacrificial hydrogen acceptor, such as N,N-dimethylacrylamide (DMAA). nih.govescholarship.org

Moreover, a two-carbon dehomologation of olefins can be achieved by combining olefin dihydroxylation with oxidative dehydroxymethylation. For example, 1-dodecene (B91753) can be effectively transformed into this compound using this strategy. nih.govescholarship.org These routes offer beneficial selectivity, minimizing the formation of undesirable by-product alkanes and internal olefins. google.com

Cracking of Higher Carbon Content Petroleum Waxes

In addition to ethylene oligomerization, the cracking of higher carbon content petroleum waxes is a significant commercial method for the production of this compound. researchdive.comdimensionmarketresearch.comimarcgroup.comgiiresearch.comgiiresearch.com This process involves breaking down larger hydrocarbon molecules present in petroleum waxes into smaller, more valuable olefinic compounds through thermal or catalytic cracking. researchdive.comdimensionmarketresearch.com This method, alongside ethylene oligomerization, constitutes one of the primary industrial routes for this compound synthesis. researchdive.com

Derivatization and Functionalization Strategies

This compound, as a linear alpha olefin, is a highly versatile building block in organic synthesis and can undergo a wide range of derivatization and functionalization reactions. It readily participates in reactions characteristic of alpha olefins due to its terminal double bond. ineos.com

A primary application of this compound is its use as a monomer in the production of various copolymers. researchdive.comdimensionmarketresearch.comimarcgroup.comgiiresearch.comfishersci.nlgiiresearch.com Beyond polymerization, it serves as a crucial intermediate for synthesizing a diverse array of chemical products. These include epoxides, which are cyclic ethers used in resins and polymers; amines, which are fundamental in pharmaceuticals and agrochemicals; oxo alcohols, produced via hydroformylation and used in plasticizers and detergents; synthetic lubricants, particularly polyalphaolefins (PAOs); synthetic fatty acids; and alkylated aromatics. researchdive.comdimensionmarketresearch.comimarcgroup.comgiiresearch.comfishersci.nlgiiresearch.comineos.com

Hydroformylation is a significant functionalization pathway for this compound, converting it into aldehydes. This reaction is often catalyzed by rhodium complexes, and research has explored its kinetics and regioselectivity in various media. researchgate.netscu.edu.cn

Asymmetric allylic functionalization of this compound is another advanced strategy. For instance, linear this compound can undergo enantioselective allylic amination, leading to the formation of chiral amines. nih.gov This process typically involves a one-pot sequence of palladium-catalyzed allylic C-H bond oxidation under neutral conditions to form linear allyl benzoates, followed by an iridium-catalyzed allylic substitution. nih.gov This methodology allows for the introduction of various functional groups with control over stereochemistry. nih.gov

Furthermore, this compound can be directly oligomerized to produce poly-alpha-olefins (PAOs), which are high-performance synthetic lubricants. acs.orgresearchgate.net Research in this area includes optimizing catalyst systems, such as Ziegler-Natta catalysts, to control the molecular weight and properties of the resulting PAOs. acs.orgresearchgate.net The exploration of functional group transfer reagents (FGTRs) and various catalytic systems, including photochemistry, electrochemistry, and mechanochemistry, is also being pursued for the difunctionalization of unsaturated hydrocarbons like this compound. unibe.ch

Direct Bromination of this compound Derivatives

Direct bromination of alkenes, including this compound, typically proceeds via an addition reaction across the double bond, forming vicinal dibromides. This process involves the formation of a cyclic bromonium ion intermediate, leading to anti-addition products. nih.govnih.govfishersci.ca For terminal olefins, the reaction generally follows Markovnikov's rule in the presence of nucleophiles like methanol (B129727) (methoxy-bromination). researchgate.net

A notable advancement in this area is the catalyst-free 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source. This method operates under mild reaction conditions, eliminating the need for a catalyst or an external oxidant. It has been shown to transform various alkene substrates into corresponding 1,2-dibrominated products with good to excellent yields and exclusive diastereoselectivity, offering a practical and greener approach to synthesize vicinal dibromides. thegoodscentscompany.com Specifically, 1,2-dibromodecane (B1615335) can be obtained from this compound through such bromination processes. nih.govnih.govthegoodscentscompany.com

Cross-Metathesis Reactions for Specialty Derivatives

Cross-metathesis (CM) reactions have emerged as a powerful tool for preparing functionalized alkenes and their derivatives, allowing for the precise construction of carbon-carbon bonds. nih.govbioregistry.io this compound, as a terminal olefin, is a frequently employed substrate in these transformations.

Research has demonstrated the successful cross-metathesis of this compound with various partners to yield specialty derivatives. For instance, the cross-metathesis between this compound and N-benzyloxyacrylamide has been achieved efficiently using Grubbs' second-generation catalyst. This reaction proceeds rapidly in refluxing dichloromethane, providing the cross-metathesis product in good yields. nih.gov

Furthermore, this compound has been utilized in cross-metathesis reactions with alkynes for the synthesis of fatty dienes. bioregistry.io Studies have also reported the cross-metathesis of this compound with (E)-4-octene, highlighting the versatility of this compound as a substrate in olefin metathesis. fishersci.at

Table 1: Representative Cross-Metathesis Reactions of this compound

This compound PartnerCatalyst TypeProduct TypeYield / SelectivityReference
N-benzyloxyacrylamideGrubbs' Second-GenerationHydroxamate derivative81% nih.gov
AlkynesNot specified in snippetFatty dienesHigh yields bioregistry.io
(E)-4-octeneRuthenium dithiolate catalystsInternal olefinsNot specified fishersci.at
Allyl chloride, 2-methylprop-2-enyl chlorideNot specified in snippetInternal olefins (Z/E mixtures)Good yields bioregistry.io

Reduction and Substitution Reactions of Halogenated Intermediates

Halogenated derivatives of this compound, such as 1,2-dibromodecane, serve as valuable intermediates in organic synthesis, capable of undergoing various reduction and substitution reactions to form more complex molecules. chembeez.com

One common transformation involves the elimination of hydrogen halides from vicinal dihalides. For example, treating 1,2-dibromodecane with a strong base like potassium hydroxide (B78521) in aqueous ethanol (B145695) leads to dehydrohalogenation, yielding a mixture of isomeric bromodecenes, including 1-bromodecene, 2-bromodecene, and 3-bromodecene. These monobrominated decenes can then be further reacted with an even stronger base, such as sodium amide in dimethyl sulfoxide, to form alkynes like 1-decyne. nih.govciteab.com

Electrochemical reduction offers another pathway for the transformation of halogenated decane (B31447) derivatives. Studies on the electrochemical reduction of 1,10-dibromodecane (B1670030) have shown the production of n-decane, this compound, and 1,9-decadiene (B157367). These reactions proceed through carbanion intermediates. cenmed.com

Enantioselective Functionalization of Allylic C-H Bonds

The enantioselective functionalization of allylic C-H bonds in terminal alkenes, including this compound, represents a significant advancement in organic synthesis, enabling the direct installation of new functional groups with high stereocontrol. nih.gov This approach avoids the need for pre-functionalization, making it more atom- and step-economical.

Beyond amination, palladium-catalyzed branch- and enantioselective allylic C-H alkylation has also been developed for α-alkenes, further expanding the scope of direct C-H functionalization.

Functionalization via Copolymerization with Hydroxyl-Containing Monomers

Incorporating hydroxyl groups into polyolefins derived from this compound can significantly enhance their properties, such as compatibility and adhesion with polar components. However, direct copolymerization of this compound with monomers containing free hydroxyl groups can be challenging due to potential inhibition of polymerization by the hydroxyl functionality.

Research indicates that 2-hydroxyethyl methacrylate (B99206) (HEMA), a common hydroxyl-containing monomer, did not undergo copolymerization with this compound when catalyzed by palladium-diimine complexes, suggesting that the free hydroxyl groups might inhibit the insertion of new monomers. In contrast, 2-acetylethyl methacrylate, where the hydroxyl group is protected as an ester, successfully copolymerized with this compound, yielding a polymer with a terminal ester group.

An effective strategy to overcome this challenge involves the use of protected hydroxyl-containing monomers, followed by deprotection after polymerization. For instance, the copolymerization of ethylene with TIBA-protected 9-decen-1-ol (B78377) (DC-OH) using half-titanocene catalysts has successfully afforded functional polyethylene (B3416737) containing hydroxyl groups after subsequent deprotection.

Another approach involves the copolymerization of this compound with monomers that can be later modified to introduce hydroxyl groups. For example, this compound can be used as an additional comonomer in the copolymerization of ethylene and esters of vinyl alcohol, such as vinyl acetate. The resulting polyvinyl acetate-containing copolymers can then be converted into poly(vinyl alcohol)-containing copolymers through hydrolysis or catalyzed alcoholysis, thereby introducing hydroxyl functionalities into the polymer chain. This highlights an indirect but effective route to functionalize this compound-derived polymers with hydroxyl groups.

Catalytic Reaction Mechanisms and Kinetics of 1 Decene Transformations

Oligomerization of 1-Decene

Oligomerization is a chemical reaction where olefin molecules combine to form higher molecular-weight compounds. The reaction mechanism of oligomerization is dependent on the characteristics of the applied catalysts, such as Ziegler-Natta or metallocene systems, which propagate reactant molecules through the insertion of monomers into the vacant orbit sites of transition metal catalysts. mdpi.com

Ziegler-Natta Catalysis: Kinetics and Mechanism

Traditional Ziegler-Natta catalysts, while having demonstrated low activity in some instances, have been extensively studied for the oligomerization of α-olefins. researchgate.net These heterogeneous systems are typically composed of titanium tetrachloride (TiCl4, PubChem CID: 24817) supported on magnesium chloride (MgCl2, PubChem CID: 24584) and activated by co-catalysts such as triethylaluminum (B1256330) (AlEt3) or diethylaluminum chloride (Et2AlCl, PubChem CID: 68571). nih.gov

Supported catalysts play a critical role in Ziegler-Natta oligomerization of this compound. Magnesium chloride (MgCl2) is a common support material, providing a surface for the dispersion of titanium active sites. For instance, an oligomer of this compound was successfully synthesized using a Ziegler-Natta catalyst composed of TiCl4 and Et2AlCl, with MgCl2 as the support. This system demonstrated good catalytic activity, achieving 143.8 kg oligomer/mol Ti h under typical conditions. researchgate.netresearchgate.netresearchgate.net

Silicon dioxide (SiO2, PubChem CID: 5326079) also serves as an effective support. Studies have shown that Ziegler-Natta catalysts consisting of TiCl4, aluminum chloride (AlCl3, PubChem CID: 24013), and Et2AlCl, with SiO2 as a support, are desirable for this compound oligomerization, exhibiting good catalytic activity, such as 153.4 kg oligomer/mol Ti h. researchgate.net The immobilization of active components on support materials like MgO-Al2O3-SiO2 ternary oxide (MAS) is an effective strategy to minimize negative environmental and health impacts associated with hazardous Lewis acid catalysts. Al-Ti/MAS catalysts, for example, feature more Lewis acid sites and better pore structure accessibility, leading to much higher activity and stability compared to γ-Al2O3-derived catalysts. wsu.edu

The performance of Ziegler-Natta catalysts in this compound oligomerization is significantly influenced by reaction parameters such as temperature, the nature and concentration of the co-catalyst, and the molar ratios of catalyst components.

Temperature: Higher reaction temperatures generally lead to increased conversion of this compound and the formation of dimers and trimers. For instance, in one study, the conversion of this compound increased from 9% to 70% as the reaction temperature rose from 423 K to 483 K. At 483 K, the product composition after 11 hours consisted of 50% dimers and 23% trimers. researchgate.net However, an increase in temperature can also lead to increased conversion of dimers to trimers, indicating an optimal temperature for dimer production, which was found to be around 443 K in a microwave-assisted system over a HY zeolite catalyst. mdpi.com

Co-catalyst and Molar Ratios: The co-catalyst, typically an organoaluminum compound like Et2AlCl, plays a crucial role in activating the transition metal precursor. Optimizing the ratio of catalyst to co-catalyst is essential for achieving the best catalytic activity. For instance, in a Ziegler-Natta system with TiCl4 and Et2AlCl on MgCl2 support, the effects of the Al/Ti ratio were investigated, showing that the catalyst system was desirable for this compound oligomerization with good catalytic activity. researchgate.netresearchgate.net The selectivity of the dimerization reaction can also depend on the ratio of catalytically active sites, which can be influenced by the co-catalyst. mdpi.com

The following table summarizes some reported conditions and outcomes for this compound oligomerization using Ziegler-Natta type catalysts:

Catalyst SystemSupportTemperature (K)Al/Ti Molar RatioActivity (kg oligomer/mol Ti h)Product Distribution (main fractions)Reference
TiCl4 / Et2AlClMgCl2--143.8Di-, Tri-, Tetra-, Pentamer researchgate.netresearchgate.net
TiCl4 / AlCl3 / Et2AlClSiO2--153.4Di-, Tri-, Tetra-, Pentamer researchgate.net
TiCl4 / Et2AlCl (for copolymerization)----Quaternary carbon centers researchgate.netresearchgate.netacs.org
TiCl4 / Et2AlCl (copolymerization with dimer)----Star-branched, quaternary carbon researchgate.net

The chain propagation in Ziegler-Natta oligomerization of this compound primarily involves insertion mechanisms. The most common is 1,2-insertion (head-to-tail) , where the alpha-olefin inserts with its least substituted carbon atom bonding to the metal center. researchgate.netnih.gov This leads to a linear growth of the polymer chain.

However, 2,1-misinsertions (head-to-head or tail-to-tail) can also occur. These misinsertions lead to branched structures. researchgate.netresearchgate.net The rate of insertion can be slow due to the higher barrier for olefin insertion into bulkier secondary metal-alkyl species, which compete with other chain transfer reactions. nih.gov

β-hydride elimination is a crucial chain termination mechanism in Ziegler-Natta catalysis. In this process, a hydrogen atom from the β-carbon of the growing polymer chain transfers to the metal center, leading to the formation of a metal hydride and a polymer chain with a terminal double bond (vinylidene group). nih.govresearchgate.netresearchgate.netlibretexts.orgpageplace.de This metal hydride can then re-initiate the oligomerization cycle. Oligomers containing internal disubstituted vinylidene groups can be formed through 2,1-insertion followed by β-hydride elimination, or through 2,1-insertion, rearrangement, and subsequent β-hydride elimination. researchgate.netresearchgate.net Chain termination in α-olefin oligomerization often favors chain transfer to the co-catalyst, producing saturated end groups. researchgate.netresearchgate.net

Ziegler-Natta catalyzed oligomerization of this compound can lead to the formation of branched hydrocarbons, including those with quaternary carbon centers. The occurrence of 2,1-misinsertions during chain propagation is a primary reason for the formation of branched structures. researchgate.netresearchgate.net

Specifically, in a two-step oligomerization process involving a metallocene catalyst followed by a Ziegler-Natta catalyst (TiCl4/Et2AlCl), poly-α-olefins containing quaternary carbon centers were successfully prepared. The 13C NMR spectrum of the copolymerization product of this compound and its dimer (obtained from metallocene catalysis) confirmed the existence of quaternary carbon centers. researchgate.netresearchgate.netacs.org These structures are particularly desirable as they can impart improved viscosity-temperature performance and low-temperature fluidity to the resulting PAOs. researchgate.netresearchgate.netacs.org The coordination polymerization process with Ziegler-Natta catalysts exhibits stereotactic selectivity, contributing to products with higher stereoregularity. acs.org

Metallocene Catalysis: Kinetics and Mechanism

Metallocene catalysts (e.g., based on Zirconium (Zr, PubChem CID: 23955), Titanium (Ti, PubChem CID: 23961), or Hafnium (Hf, PubChem CID: 23958)) represent a significant advancement over traditional Ziegler-Natta systems, offering advantages such as single active centers, high reactivity, and the ability to effectively control stereoselectivity. researchgate.netmdpi.com Methylaluminoxane (MAO) is commonly used as a co-catalyst in metallocene catalysis. ecust.edu.cn

The general mechanism for metallocene-catalyzed oligomerization involves the coordination of an olefin to a vacant site on the metal center, followed by migratory insertion of the coordinated olefin into the growing polymer chain. nih.govlibretexts.org The initiation step involves the formation of a cationic alkyl metallocene species. Subsequent monomer insertion (propagation) extends the chain. Chain termination can occur via β-hydride elimination, producing a metal hydride and an olefin with a terminal double bond. nih.gov

The influence of temperature on metallocene-catalyzed oligomerization is also significant. As the temperature increases, the relative molecular mass of the product typically decreases, and the molecular weight distribution broadens. An optimum polymerization temperature of 80°C (353 K) was reported for the tBuNC(Me)2(η5-C5H5)ZrCl2/MAO system. ecust.edu.cn The relative molecular mass distribution was found to be close to 2, consistent with the kinetic model hypothesis that metallocene catalysts possess a single active center. ecust.edu.cn

Post-metallocene complexes, such as [M{2,2′-(OC6H2-4,6-tBu2)2NHC2H4NH}(OiPr)2] (M = Ti, Zr, Hf) activated by (Ph3C)[B(C6F5)4] (Trityl tetrakis(pentafluorophenyl)borate, PubChem CID: 16709841), have also been employed for this compound oligomerization. These systems exhibited activities ranging from 362 to 484 g oligomer mmol cat−1 h−1. The resulting oligomers were characterized by molecular weights (Mn) of 445–608 g/mol and polydispersity index (PDI) values of 1.13–1.30. nih.govpreprints.org The initiation rate constant (ki) varied with the metal, with the Zr complex (60b) showing a higher ki than Ti (60a) and Hf (60c) complexes. A higher ki value, indicating a greater number of active centers, correlates with the formation of lower-molecular-weight oligomers. mdpi.comnih.gov

The following table summarizes some reported kinetic parameters and conditions for this compound oligomerization using metallocene catalysts:

Catalyst SystemCo-catalystTemperature (°C)Apparent Activation Energy (kJ/mol)Monomer Concentration DependenceProduct CharacteristicsReference
tBuNC(Me)2(η5-C5H5)ZrCl2MAO80 (optimum)4.861.47 levelLower molecular weight at higher T, PDI ≈ 2 ecust.edu.cn
[M{2,2′-(OC6H2-4,6-tBu2)2NHC2H4NH}(OiPr)2] (M=Ti,Zr,Hf)(Ph3C)[B(C6F5)4]80-120--Mn = 445-608 g/mol , PDI = 1.13-1.30, Tacticity (mm+rr) 86.8-88.5% nih.govpreprints.org
Ph2Si(Cp)(9-Flu)ZrCl2MAO60 (co-oligomerization)--Internal disubstituted vinylidene, saturated end groups researchgate.net
Influence of Ligand Structure on Molecular Weight and Distribution

The structure of ligands in catalytic systems plays a crucial role in controlling the molecular weight and distribution of this compound oligomers. In metallocene-catalyzed oligomerization, the electronic and steric factors of the ligand, along with the nature of the activator and reaction conditions, significantly determine the productivity and selectivity of the catalytic system researchgate.net.

For instance, studies on this compound oligomerization using new complexes bearing diamine-diphenolate ligands have shown a direct relationship between ligand structure and the molecular weight of the obtained oligomers. Increasing the length of the aliphatic linkage between nitrogen donor atoms in these ligands can shift the polydispersity index (PDI, Mw/Mn) to higher values researchgate.net. Furthermore, the choice of catalyst ligand can influence the molecular weight of polymerization products by affecting the energy barrier of C-C insertion reactions nih.gov.

Role of Co-catalysts (e.g., Methylaluminoxane (MAO), Triisobutylaluminium (TIBA))

Co-catalysts are essential components in many this compound oligomerization systems, particularly with metallocene catalysts, influencing both activity and product characteristics.

Methylaluminoxane (MAO): MAO is a commonly used co-catalyst in metallocene-catalyzed this compound oligomerization, contributing to good catalytic performance and products with low viscosity and high viscosity index ecust.edu.cn. For example, in the polymerization of this compound catalyzed by tBuNC(Me)2(η5-C5H5)ZrCl2/MAO, the apparent activation energy was calculated to be 4.86 kJ/mol. As temperature increased, the relative molecular mass of the product decreased, and its distribution widened ecust.edu.cn. In ethylene (B1197577)/1-decene copolymerization, MAO, often with bridged metallocene catalysts like rac-Et(Ind)2ZrCl2, can lead to higher catalytic activities, attributed to a "positive" comonomer effect that enhances solubility, activates new catalyst sites, and increases monomer insertion rates mdpi.com. MAO is also used in conjunction with zirconium chloride and TIBA in some catalytic systems for this compound polymerization researchgate.net.

Triisobutylaluminium (TIBA): TIBA acts as a co-catalyst, often alongside MAO or other activators, in the oligomerization of alpha-olefins, including this compound mdpi.com. It plays a role in the formation of the active site of metallocene catalysts through alkylation rubber.or.kr. In some systems, TIBA, in combination with fluorinated aluminosilicate, has been successfully used in zirconocene-catalyzed oligomerization of alpha-olefins mdpi.com.

Kinetic Modeling and Apparent Activation Energy Determination

Kinetic studies are crucial for understanding and optimizing this compound transformation processes. Apparent activation energies provide insights into the energy barriers of these reactions.

For the oligomerization of this compound over a HY zeolite catalyst, the apparent activation energies for dimerization and trimerization were determined to be 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively mdpi.comdntb.gov.ua. Another study using a tungsten-zirconia catalyst reported lower activation energies of 21.0 ± 0.5 kJ/mol for dimerization and 33.0 ± 0.6 kJ/mol for trimerization, suggesting a higher concentration of acidity on the catalyst surface researchgate.net. In the case of this compound oligomerization catalyzed by an AlCl3-ethanol complex, the apparent activation energy was found to be 4.98 kJ/mol, indicating a cationic reaction process sylzyhg.com. For metallocene/MAO catalytic systems, the apparent activation energy for this compound polymerization was calculated as 4.86 kJ/mol ecust.edu.cn.

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been successfully fitted to experimental data for this compound oligomerization, indicating a surface reaction-controlled process dntb.gov.ua.

Table 1: Apparent Activation Energies for this compound Oligomerization

Catalyst SystemReaction TypeApparent Activation Energy (kJ/mol)Reference
HY zeoliteDimerization70.8 ± 0.8 mdpi.comdntb.gov.ua
HY zeoliteTrimerization83.6 ± 0.9 mdpi.comdntb.gov.ua
Tungsten-zirconia catalystDimerization21.0 ± 0.5 researchgate.net
Tungsten-zirconia catalystTrimerization33.0 ± 0.6 researchgate.net
AlCl3-ethanol complexOligomerization4.98 sylzyhg.com
Metallocene/MAO catalystPolymerization4.86 ecust.edu.cn
HY zeolite (overall oligomerization)Oligomerization62.0 ± 0.2 dntb.gov.ua
Coordinative Chain Transfer Polymerization (CCTP)

Coordinative Chain Transfer Polymerization (CCTP) is a technique that allows for the efficient regulation of molecular weight in olefin oligomerization. In the CCTP of this compound, very effective, fast, and reversible chain transfer can be achieved between an active transition metal-based propagating center and a chain transfer agent like diethylzinc (B1219324) (ZnEt2) rsc.orgresearchgate.netrsc.org. The addition of ZnEt2 to the oligomerization system effectively decreases the molecular weight of the obtained oligomers rsc.orgrsc.org.

A significant advantage of the CCTP technique is its ability to bypass the β-H termination pathway, leading to oligomer chains without unsaturated bonds rsc.orgrsc.org. Kinetic studies have also shown that ZnEt2, in addition to its role as a chain transfer agent, can significantly reduce catalyst consumption rsc.orgrsc.org. This approach has been explored for producing low viscosity PAOs, potentially offering a more sustainable alternative to hazardous catalyst systems like BF3 rsc.org.

Lewis Acid Catalysis (e.g., AlCl3, BF3)

Lewis acid catalysts are widely employed in the cationic oligomerization of alpha-olefins, including this compound, for the production of synthetic lubricants (PAOs) wsu.eduresearchgate.netresearchgate.net.

Aluminum Trichloride (AlCl3): AlCl3 is a significant Lewis acid catalyst in cationic polymerization due to its good catalytic effect, leading to high polymer yield, narrow molecular weight distribution, and good selectivity in alpha-olefin oligomerization google.com. It is used in the oligomerization of this compound to produce this compound oligomer, often supported on carriers like gamma-alumina (γ-Al2O3) google.com. The principle is believed to be based on cationic oligomerization, forming a complexed catalyst system with a promoter, such as water google.com. While highly active, AlCl3 can be corrosive google.com. The use of AlCl3, sometimes with toluene (B28343) as a solvent, can control the molecular weight of the final product, leading to lower molecular weight and kinematic viscosity d-nb.info. Supported bimetallic catalysts involving AlCl3 and TiCl4 on porous materials have also been developed for this compound oligomerization wsu.edubrandeis.edu. Liquid coordination complexes (LCCs), which are liquid Lewis acids based on metal halides like AlCl3 and organic donor molecules, have been successfully used in the carbocationic oligomerization of this compound as a potential replacement for BF3 swadzba-kwasny-lab.orgrsc.orgrsc.orgrsc.org.

Boron Trifluoride (BF3): BF3 is a preferred choice for the synthesis of low-viscosity PAOs (kinematic viscosity at 100°C < 10 cSt) researchgate.net. Pure BF3 is not an effective oligomerization catalyst; it requires a small amount of a polar compound, such as water, alcohols (e.g., decanol, pentaerythritol), phosphoric acid, or silica (B1680970) gel, as a promoter acs.orggoogle.comresearchgate.netsylzyhg.com. The reaction temperature can influence the product distribution, with lower temperatures favoring higher oligomers but slower reaction rates, and higher temperatures leading to faster rates but increased dimer yield google.com. BF3-silica-water catalyst systems have been investigated for their ability to be recycled, minimizing BF3 consumption and disposal issues acs.org. Despite its effectiveness, BF3 can present disposal challenges google.com.

Heterogeneous Mesoporous Catalysts (e.g., Al-MCM-41)

Heterogeneous mesoporous catalysts offer advantages in terms of separability and reusability. Al-MCM-41, an aluminum-containing mesoporous silica material, has been investigated for the oligomerization of this compound researchgate.netrsc.orgacs.orgdntb.gov.ua.

Impact of Acidity on Oligomer Selectivity and Conversion

The acidity of mesoporous catalysts like Al-MCM-41 significantly impacts the selectivity and conversion of this compound oligomerization. Al-MCM-41 exhibits greater activity compared to many microporous and layered materials, and its activity correlates well with the concentration of acid sites researchgate.net.

Studies have shown that increasing the acidity of these materials promotes oligomer selectivity, particularly for the trimer (C30) rsc.org. Lewis acid sites on Al-MCM-41 are active in triggering both isomerization and dimerization reactions, while weak Brønsted acid sites appear inactive for dimerization researchgate.net. Materials with specific SiO2/Al2O3 ratios can exhibit optimal activity; for instance, an Al-MCM-41 sample with an SiO2/Al2O3 ratio of 20 has shown the highest activity in some contexts researchgate.net. A heterogeneous catalyst based on mesoporous silica, when optimized for acidity, can achieve high conversion (70.7%) and high oligomer selectivity (96.7%), and can be regenerated and maintain its activity over multiple cycles rsc.org.

Polymerization and Copolymerization of this compound

Synthesis of Poly-alpha-olefins (PAOs) from this compound

Functionalization of PAO Resins

The functionalization of polyalphaolefin (PAO) based resins often involves the copolymerization of this compound with other functional monomers. One approach involves the facile cationic polymerization of this compound with 9-decenol to produce a co-oligomer. This co-oligomer can then be further functionalized, for instance, by reacting it with acryloyl chloride to synthesize a macromer product. The resulting macromer contains photo-polymerizable C=C double bonds, which can be crosslinked via visible light irradiation in the presence of a photo-initiator system to form three-dimensional PAO networks. The microstructure of these synthesized and modified resins can be characterized using techniques such as H-NMR, FTIR, and GPC researchgate.netresearchgate.netdntb.gov.ua.

Copolymerization with other Alpha-Olefins (e.g., 1-Hexene (B165129), 1-Octene (B94956), 1-Dodecene)

Copolymerization of this compound with other alpha-olefins like 1-hexene, 1-octene, and 1-dodecene (B91753) is a common strategy for producing linear low-density polyethylene (B3416737) (LLDPE) and other polyalphaolefins nih.govresearchgate.netmdpi.com. These reactions are often carried out using various catalyst systems, including Ziegler-Natta, metallocene, and constrained geometry catalysts (CGCs) nih.govresearchgate.net.

Research indicates that the polymerization activity can be influenced by the chain length of the comonomer. For shorter chain comonomers, such as 1-hexene, 1-octene, and this compound, an increase in comonomer length generally leads to a decrease in polymerization activity. This is attributed to increased steric hindrance at the catalytic center, which impedes the insertion of the ethylene monomer into the active sites, thereby reducing the polymerization rate nih.govresearchgate.net. Conversely, for longer chain 1-olefins, an increase in comonomer chain length can sometimes result in improved activity due to the opening of the gap aperture between the Cp(centroid)-M-Cp-(centroid) in metallocene catalysts, facilitating ethylene monomer polymerization nih.gov.

The incorporation of alpha-olefins impacts the properties of the resulting copolymers. For example, the melting temperature and crystallinity of ethylene copolymers decrease with an increasing content of 1-hexene researchgate.net. While 1-hexene copolymers often exhibit higher molecular weights than 1-octene copolymers, their melting temperature and crystallinity show no significant difference researchgate.net.

Table 1: Effect of Comonomer Chain Length on Polymerization Activity (Metallocene/MAO Catalyst System) nih.gov

ComonomerChain Length (C)Effect on Polymerization ActivityProposed Reason
1-Hexene6Decreases with increasing lengthIncreased steric hindrance
1-Octene8Decreases with increasing lengthIncreased steric hindrance
This compound10Decreases with increasing lengthIncreased steric hindrance
1-Dodecene12Increases with increasing lengthOpening of gap aperture
1-Tetradecene14Increases with increasing lengthOpening of gap aperture
1-Octadecene18Increases with increasing lengthOpening of gap aperture

Copolymerization with Nonconjugated Dienes (e.g., 1,9-Decadiene)

Copolymerization of this compound with nonconjugated dienes, such as 1,9-decadiene (B157367), allows for the synthesis of ultrahigh molecular weight (UHMW) copolymers containing reactive functionality, specifically terminal olefinic double bonds in the side chains. This process can be achieved in a quasi-living manner using catalysts like Cp*TiMe2(O-2,6-iPr2C6H3)–[Ph3C][B(C6F5)4] (borate) in the presence of Al cocatalysts (e.g., AliBu3/Al(n-C8H17)3) in n-hexane at low temperatures (-30 to -50 °C) mdpi.comnih.gov.

For instance, in the copolymerization of this compound (DC) with 1,9-decadiene (DCD), high catalytic activities (2750–7820 kg-polymer/mol-Ti·h within 20 min) have been observed even at -30 °C, yielding high molecular weight polymers with relatively narrow molecular weight distributions (Mw/Mn = 1.43–1.47) mdpi.com. The molecular weight (Mn) of the copolymer increases over time, with little change in the polydispersity index (PDI) mdpi.com. Lowering the polymerization temperature can lead to a decrease in both activity and PDI mdpi.com.

Table 2: Copolymerization of this compound (DC) with 1,9-Decadiene (DCD) by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst mdpi.com

Temperature (°C)Time (min)Mn (× 10^5)Mw/MnActivity (kg-polymer/mol-Ti·h)
-30203.24–7.531.43–1.472750–7820
-404514.01.39-
-501205.381.18-

Copolymerization with Methacrylates (e.g., Decylmethacrylate)

Copolymerization of this compound with methacrylates, such as decylmethacrylate (DMAC), is explored for synthesizing chemically modified polymeric compounds, particularly for use as viscosity additives in lubricants scirp.orgniscpr.res.inniscpr.res.in. These copolymerizations are typically carried out via a radical mechanism using initiators like isooil acid dinitrilyne (AIBN) scirp.orgniscpr.res.inniscpr.res.in.

Studies have investigated the influence of various parameters, including temperature, reaction duration, comonomer correlation, initiator density, and solvent, on the copolymerization process scirp.org. Increasing the reaction period from 1 hour to 3 hours can significantly increase the copolymer yield (e.g., from 60% to 93%) scirp.org. The molecular weight and content of the resulting polymer can be managed by adjusting the monomer correlation and reaction temperature, and by applying a suitable solvent scirp.org.

Decyl methacrylate (B99206) exhibits higher reactivity (reactivity ratio, r1 = 1.33) compared to this compound (r2 = 0.2) in radical copolymerization . Notably, this compound cannot homopolymerize under these conditions, limiting its incorporation into copolymers to a maximum of approximately 27% . Experimental results suggest that the incorporation level of this compound in such copolymers is typically in the range of 7-13% niscpr.res.inniscpr.res.in. Copolymers of decylmethacrylate and this compound have been shown to improve the viscosity-temperature properties of base oils when used as thickener additives scirp.org.

Other Catalytic Reactions of this compound

Hydroaminomethylation (HAM)

Hydroaminomethylation (HAM) is a one-pot tandem reaction that converts alkenes, such as this compound, into valuable higher aliphatic amines with high atom economy, producing water as the only co-product mpg.deresearchgate.netresearchgate.net. This reaction effectively couples hydroformylation (Hyfo) and reductive amination (RA) mpg.deresearchgate.net. The main reaction sequence involves the formation of an aldehyde from the olefin reacting with syngas (CO/H2) at the catalyst, followed by an equilibrium-limited condensation reaction of the aldehyde with a co-substrate amine to form an enamine, and subsequent hydrogenation of this intermediate to the target amine mpg.de.

Numerous side reactions can occur during HAM, including hydroformylation yielding branched aldehyde, hydrogenation of aldehyde, aldol (B89426) reaction, hydrogenation of this compound, and isomerization of the double bond. Optimal reaction conditions and reactant concentrations are crucial to minimize these side reactions mdpi.comd-nb.info.

The kinetics of the HAM of this compound have been extensively studied, particularly in thermomorphic solvent systems mpg.deresearchgate.netresearchgate.net. Factors such as temperature, pressure, and catalyst concentration significantly influence the reaction mpg.deresearchgate.net. Increasing the concentration of the catalyst generally leads to increased conversion of this compound, indicating kinetic control of the reaction mdpi.comd-nb.info. However, increasing the amount of co-substrate amine (e.g., diethylamine) at a constant olefin concentration can lead to a decrease in reaction performance for both hydroformylation and reductive amination steps mdpi.com.

Rhodium-Catalyzed Tandem Reactions

Rhodium (Rh) complexes, often in combination with bidentate phosphine (B1218219) ligands like sulfoxantphos, are highly active homogeneous catalysts for the hydroaminomethylation of this compound mpg.deresearchgate.netresearchgate.netacs.orgx-mol.net. These catalysts enable high selectivities of higher aliphatic amines from alkenes mpg.de.

The rhodium-catalyzed HAM of this compound has been investigated in thermomorphic solvent systems, typically consisting of methanol (B129727) and n-dodecane mpg.deresearchgate.netresearchgate.netacs.org. This solvent system facilitates efficient catalyst separation and recycling, which is vital for the economic production of amines given the cost of rhodium catalysts mpg.deresearchgate.netacs.org. Mechanistic kinetic models have been developed to describe the reaction, often by connecting and reparametrizing mechanistic approaches for hydroformylation with reductive amination models mpg.deresearchgate.netresearchgate.net. These models show good agreement with experimental data, indicating their transferability for process design and optimization mpg.deresearchgate.net.

Table 3: Key Parameters and Outcomes in Rhodium-Catalyzed Hydroaminomethylation of this compound mpg.deresearchgate.netresearchgate.netacs.org

Parameter/OutcomeDescription
Catalyst SystemHomogeneous Rhodium/Sulfoxantphos catalyst mpg.deacs.org
Solvent SystemThermomorphic solvent system (methanol/n-dodecane) mpg.deresearchgate.net
Reaction TypeOne-pot tandem reaction (Hydroformylation + Reductive Amination) mpg.de
Key SubstratesThis compound, Syngas (CO/H2), Amine (e.g., Diethylamine) mpg.deacs.org
ProductsHigher aliphatic amines (e.g., linear amine) mpg.deacs.org
Co-productWater mpg.de
Kinetic ControlReaction performance increases with catalyst concentration mdpi.com
Catalyst RecyclingAchieved via thermomorphic multiphase system acs.org
Yield (Continuous Flow)~61% linear amine over 60h (with diethylamine) acs.org
Rhodium LeachingKept below 3% of total amount supplied researchgate.net
Kinetic Modeling in Thermomorphic Solvent Systems

Kinetic modeling of this compound transformations in thermomorphic solvent systems (TMS) is a significant area of research, particularly for reactions like hydroaminomethylation and methoxycarbonylation. TMS consist of at least one polar and one nonpolar solvent with a temperature-dependent miscibility gap. This property allows for homogeneous reaction conditions at elevated temperatures, followed by phase separation upon cooling, facilitating catalyst recycling. mpg.dempg.dempg.de

For instance, the rhodium-catalyzed hydroaminomethylation of this compound has been investigated in a TMS comprising methanol and n-dodecane with the ligand sulfoxantphos. mpg.ded-nb.inforesearchgate.netresearchgate.net Experimental studies on the influence of temperature, pressure, and catalyst concentration form the basis for kinetic modeling. d-nb.inforesearchgate.net A mechanistic kinetic model for hydroaminomethylation is developed by integrating a mechanistic approach for hydroformylation with a reductive amination model. d-nb.inforesearchgate.net These models are crucial for process design and optimization, demonstrating good agreement between simulations and experimental data. mpg.ded-nb.inforesearchgate.netresearchgate.net

Similarly, the palladium-catalyzed isomerizing methoxycarbonylation of this compound in a TMS (methanol/dodecane) has been studied kinetically. mpg.de This system utilizes the industrially applied ligand DTBPMB. researchgate.net Kinetic models have been derived and parametrized for both methoxycarbonylation and isomerization reaction rates, incorporating inhibition effects of carbon monoxide and this compound. mpg.deresearchgate.netresearchgate.netdntb.gov.ua The use of TMS in this context enables efficient catalyst recycling by leveraging the temperature-dependent miscibility gap for phase separation. mpg.de

Methoxycarbonylation

Methoxycarbonylation of olefins, including this compound, is an important chemical process for producing esters. Traditionally, this reaction requires high pressures of carbon monoxide and elevated temperatures, often employing expensive metal catalysts. electronicsandbooks.com However, recent advancements have explored more sustainable and efficient catalytic systems.

Palladium-Catalyzed Isomerizing Methoxycarbonylation

Palladium-catalyzed methoxycarbonylation of this compound is a well-studied reaction, particularly when considering isomerizing pathways. This process involves the reaction of this compound with methanol and carbon monoxide to produce methyl decanoate (B1226879) and other branched esters. mpg.deresearchgate.netresearchgate.netdntb.gov.ua Studies have focused on optimizing catalyst recycling and understanding the kinetics in biphasic systems. researchgate.netacs.org For example, the palladium-catalyzed methoxycarbonylation of 1-dodecene (a long-chain olefin similar to this compound) in a liquid/liquid biphasic system (methanol as polar phase and substrate/product as nonpolar phase) has shown high yields of the corresponding ester. researchgate.netacs.org The use of water-soluble ligands like SulfoXantPhos and methanesulfonic acid as co-catalysts helps immobilize the palladium catalyst in the methanol phase, allowing for efficient recycling via simple phase separation. researchgate.net

Research has also investigated the use of silica-immobilized palladium complexes for the methoxycarbonylation of olefins, including this compound, demonstrating promising results with recyclability for multiple cycles with minimal loss in activity and regioselectivity. mdpi.com

Kinetic Models Including Inhibition Effects

Kinetic models for the palladium-catalyzed isomerizing methoxycarbonylation of this compound have been developed to accurately describe the reaction rates and identify key influencing factors. These models often incorporate inhibition effects from reactants. For instance, studies have identified inhibition effects of both the substrate, this compound, and carbon monoxide on the isomerization and methoxycarbonylation rates. mpg.deresearchgate.netresearchgate.netdntb.gov.ua This understanding is critical for process development and optimization, allowing for better control over reaction pathways and product distribution.

Table 1: Key Parameters and Inhibition Effects in Palladium-Catalyzed Methoxycarbonylation of this compound

Parameter/EffectObservationReference
Substrate (this compound)Inhibition effect on isomerization and methoxycarbonylation rates mpg.deresearchgate.netresearchgate.netdntb.gov.ua
Carbon Monoxide (CO)Inhibition effect on isomerization and methoxycarbonylation rates mpg.deresearchgate.netresearchgate.netdntb.gov.ua
Solvent SystemThermomorphic solvent system (methanol/dodecane) for catalyst recycling mpg.deresearchgate.net
LigandDTBPMB (1,2-bis(di-tert-butylphosphinomethyl)benzene) mpg.deresearchgate.net

Aerobic Epoxidation

Aerobic epoxidation of alkenes, including this compound, is a highly desirable process due to the use of molecular oxygen as a cost-effective and environmentally friendly oxidant. nih.gov Epoxides are valuable intermediates in organic synthesis. nih.gov

Supported Cobalt Catalysts

Supported cobalt catalysts have shown activity in the aerobic epoxidation of this compound. core.ac.ukcardiff.ac.uknih.govcardiff.ac.ukresearchgate.netresearchgate.net These catalysts are often prepared by methods like wet-impregnation. core.ac.ukcardiff.ac.uk For example, supported cobalt catalysts were found to be active in the epoxidation of this compound in the presence of oxygen from air as the primary oxidant and a small amount of a radical initiator at 80°C. core.ac.ukcardiff.ac.uk The choice of support material can significantly influence the catalyst's stability and performance. core.ac.ukcardiff.ac.ukcardiff.ac.ukresearchgate.net Using TiO2 as a support for cobalt, for instance, resulted in a significant reduction in the quantity of leached cobalt catalyst compared to MgO. core.ac.ukcardiff.ac.uk Polymer-supported cobalt(II) catalysts, such as those based on polyaniline, have also been employed for the aerobic epoxidation of alkenes, including this compound, yielding the epoxide derivative in high selectivity. nih.gov

Table 2: Supported Cobalt Catalysts in this compound Aerobic Epoxidation

Catalyst TypeSupport MaterialKey FindingReference
Supported CobaltTiO2Reduced leaching of cobalt, active at 80°C with air/radical initiator core.ac.ukcardiff.ac.uk
Supported CobaltMgOHigher leaching compared to TiO2 core.ac.ukcardiff.ac.uk
Polymer-Supported Cobalt(II)PolyanilineHigh selectivity to epoxide derivative nih.gov
Co3O4MgOConversion and selectivity increase with cobalt loading up to 2 wt% researchgate.net
Reaction Mechanism Studies

Studies on the reaction mechanism of aerobic epoxidation of this compound often involve the role of radical initiators and the formation of active oxygen species. nih.govcardiff.ac.ukresearchgate.netcardiff.ac.uk While direct epoxidation with molecular oxygen is spin-forbidden, co-substrates or initiators can facilitate the activation of O2. nih.gov For example, some studies suggest that the reaction proceeds via hydroperoxide intermediates, which then lead to the formation of epoxides. nih.govacs.org In the case of cobalt porphyrin catalyzed aerobic epoxidation of alkenes, kinetic studies have indicated a Michaelis-Menten like kinetics, and mass spectroscopy and electron spin resonance studies suggested that fatty acids (as co-substrates) are converted to fatty aldehydes via hydroperoxide intermediates, with epoxidation occurring through a Mukaiyama mechanism. nih.govacs.org

Furthermore, research on solvent-free aerobic epoxidation of this compound using supported cobalt catalysts has provided evidence for a reaction mechanism similar to previously reported gold-catalyzed aerobic epoxidation of this compound. cardiff.ac.ukresearchgate.net This often involves the consumption of small amounts of radical initiators in the early stages to propagate the reaction. researchgate.net

Cracking Reactions over Zeolite Catalysts (e.g., H-ZSM-5)

The catalytic cracking of this compound, a C10 α-olefin, over zeolite catalysts such as H-ZSM-5 is a critical process for the production of valuable light olefins. This reaction exhibits high efficiency and selectivity under specific conditions, making this compound a more suitable feedstock for light olefin production compared to n-decane due to its inherent double bond structure and high reactivity mdpi.comgrafiati.com.

Studies have shown that the conversion of this compound over H-ZSM-5 is remarkably high, consistently exceeding 99% within a broad temperature range of 500–750 °C nih.govacs.orgnih.gov. While thermal cracking of this compound can occur significantly above 600 °C (e.g., over quartz sand), the presence of H-ZSM-5 ensures that catalytic cracking remains the dominant reaction pathway even at temperatures as high as 750 °C nih.govnih.govacs.org.

The reaction conditions, particularly temperature and weight hourly space velocity (WHSV), exert a significant influence on the product distribution. Increasing the reaction temperature generally leads to higher yields of ethylene and propylene (B89431). This trend is thermodynamically favorable for the formation of light olefins nih.govacs.org. Conversely, a low WHSV is beneficial for maximizing the yield of light olefins; however, it can also accelerate secondary reactions, leading to an increased production of alkanes and aromatics. Conversely, an increase in WHSV tends to decrease the yields of ethylene and propylene nih.govacs.orgnih.govacs.org.

The product spectrum from this compound cracking over H-ZSM-5 is predominantly composed of olefins, with carbon numbers primarily distributed between C1 and C6, accounting for approximately 85–90% of the total product. Alongside these desired olefins, side reactions lead to the formation of aromatics, mainly C6–C9 species, and coke nih.govacs.org.

Table 1: General Trends in this compound Cracking over H-ZSM-5

ParameterEffect of Increasing Temperature (500-750 °C)Effect of Increasing WHSV
This compound ConversionRemains high (>99%) nih.govacs.orgnih.govDecreases nih.govacs.orgnih.gov
Ethylene YieldIncreases nih.govacs.orgnih.govacs.orgDecreases nih.govacs.orgnih.gov
Propylene YieldIncreases nih.govacs.orgnih.govacs.orgDecreases nih.govacs.orgnih.gov
P/E RatioDecreases nih.gov-
Alkane YieldsIncreases nih.govacs.orgnih.govacs.orgIncreases (at low WHSV) nih.govacs.orgnih.gov
Aromatic YieldsIncreases nih.govacs.orgresearchgate.netDecreases nih.gov
Total Olefin Yield-Initially increases, then remains stable acs.org
Carbenium Ion Mechanism

The catalytic cracking of this compound over H-ZSM-5 zeolite primarily proceeds via the carbenium ion mechanism nih.govacs.orgresearchgate.net. This mechanism remains dominant even at elevated temperatures up to 750 °C, distinguishing it from purely thermal cracking processes that typically follow a free radical mechanism nih.govacs.org.

The complex reaction network involves the formation and transformation of carbenium ion intermediates within the zeolite pores. Initial steps often include double bond rearrangement isomerization, followed by skeletal isomerization. These isomerization reactions can then lead to intensified cracking reactions ugent.be. Simulation studies on alkene cracking over H-ZSM-5 indicate that the stability of carbenium ions plays a crucial role in determining dominant pathways. Linear, secondary carbenium ions are relatively unstable, with their lifetime increasing with carbon number. In contrast, tertiary carbenium ions exhibit high stability irrespective of chain length. Highly branched carbenium ions tend to rapidly rearrange through either cracking or isomerization processes to form more stable cationic species nih.gov.

The cracking process itself involves β-scission reactions of these carbenium ions. Research suggests that cracking modes such as A (3° → 3°) and B2 (3° → 2°) are dominant under operating conditions, while modes involving primary carbocation character in the transition state typically have high intrinsic free energy barriers. Reactions originating from secondary carbenium ions contribute less due to their short lifetimes at high cracking temperatures nih.gov.

Beyond direct cracking, hydrogen transfer reactions are also significant side reactions in the carbenium ion mechanism, leading to the formation of alkanes such as propane (B168953) and butane (B89635) from their corresponding olefins (propylene and butene) acs.org.

Production of Light Olefins

The primary objective of this compound cracking over H-ZSM-5 is the efficient production of light olefins, specifically ethylene (ethene) and propylene (propene), which are fundamental building blocks in the petrochemical industry mdpi.comnih.gov. As discussed, the yields of both ethylene and propylene generally increase with rising reaction temperatures nih.govacs.orgnih.govacs.org.

The selectivity towards specific light olefins can be influenced by catalyst properties and reaction conditions. For instance, the acid strength of the ZSM-5 catalyst plays a critical role in controlling unimolecular cracking pathways. An increase in strong acid sites within the zeolite framework tends to enhance pathways that favor ethylene production, while a higher concentration of weak acid sites promotes pathways leading to greater propylene production sioc-journal.cn.

Table 2: Key Light Olefin Products and Trends from this compound Cracking

ProductCarbon NumberTypical Yield Trend with Increasing Temperature
EthyleneC2Increases nih.govacs.orgnih.govacs.org
PropyleneC3Increases nih.govacs.orgnih.govacs.org
ButenesC4Present, specific trend varies nih.govacs.org
C5-C6 OlefinsC5-C6Present, specific trend varies nih.govacs.org

Advanced Analytical Techniques in 1 Decene Research

Spectroscopic Characterization

Spectroscopic methods are fundamental for understanding the molecular structure and functional groups present in 1-decene and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool for the detailed elucidation of the microstructure of this compound and polymers derived from it, such as polyalphaolefins (PAOs) and polyethylenes. ¹H NMR and ¹³C NMR spectra of this compound provide characteristic signals that allow for the assignment of each carbon and hydrogen atom within the molecule uchile.cl. For instance, the terminal vinylic carbon (C10) and the methyl carbon (C1) of this compound have distinct chemical shifts that aid in structural identification uchile.cl.

In the context of polymerization, ¹³C NMR is particularly effective for investigating the microstructure of polyethylenes and copolymers, enabling the identification and quantification of various types of branching, such as methyl, ethyl, propyl, butyl, and longer branches uchile.clresearchgate.net. This technique can also reveal the presence of unreacted alpha-olefin and alkanes in branched polyethylene (B3416737) samples uchile.cl. For example, studies on ethylene (B1197577)/1-decene copolymers have shown that ultrahigh field NMR can resolve unique ¹³C resonances from polyethylene chain branches up to 10 carbons long, which is critical for understanding structure-property relationships in these commercial polymers researchgate.net. Quantitative ¹³C NMR spectra have also been used to determine the stereostructure of polymers, ranging from highly syndiotactic and regioregular to atactic and regio-irregular, and to propose probable formation routes researchgate.net. The number-average molecular weight of poly(this compound) can also be calculated using ¹H NMR and ¹³C NMR data, often showing good agreement with results obtained from Gel Permeation Chromatography (GPC) uchile.cl.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify and analyze the functional groups present in this compound and its reaction products, such as oligomers and copolymers. FTIR spectra provide characteristic absorption bands corresponding to specific molecular vibrations. For alkenes like this compound, key absorption bands include the C=C stretching vibration, typically found in the region of 1680-1640 cm⁻¹, and the =C–H stretching vibration, which appears slightly higher than 3000 cm⁻¹ (e.g., around 3080 cm⁻¹) vscht.czorgchemboulder.com. The absence of C-H stretches above 3000 cm⁻¹ indicates the absence of C=C bonds vscht.czorgchemboulder.com. Additionally, strong bands in the 1000-650 cm⁻¹ region are attributed to the carbon-hydrogen bending vibrations of the =C–H group, which can help determine the substitution pattern on the double bond vscht.czorgchemboulder.com. FTIR analysis has been used to confirm the functionalization of co-oligomers of this compound with other compounds, such as acryloyl chloride, by observing peaks correlated to C=O and C-O-C bonds and the vanishing of broad O-H peaks researchgate.net.

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying components in complex mixtures, providing insights into product purity and molecular characteristics.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the qualitative and quantitative analysis of the composition of products derived from this compound reactions, as well as for identifying impurities. GC separates volatile components based on their boiling points and interactions with a stationary phase, while MS provides mass spectral data for identification. This combination allows for the identification of various hydrocarbons, including this compound itself, and its oligomers or other reaction products jeeng.netitmedicalteam.plresearchgate.net.

For instance, GC-MS has been utilized to characterize the products from the pyrolysis of municipal solid waste, where this compound was identified among other major chemical compounds jeeng.net. In studies of catalytic degradation of high-density polyethylene, GC-MS analysis revealed the presence of this compound, along with other saturated and unsaturated hydrocarbons, in the obtained oils researchgate.net. GC-MS can also differentiate between synthetic oils produced from different alpha-olefin monomers, such as this compound versus 1-dodecene (B91753), by observing characteristic mass differences in their oligomer compositions (e.g., ΔC₁₀H₂₀ for this compound derived products) acs.org. While traditional GC-MS may have limitations in resolving individual components of complex mixtures like polyalphaolefins due to the large number of isomers, it remains valuable for inferring structural differences from mass spectra acs.org.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight (Mw, Mn) and molecular weight distribution (MWD) of polymers and oligomers derived from this compound. This method separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase malvernpanalytical.comnrel.gov.

GPC is particularly important in the characterization of polyalphaolefins (PAOs), which are polymers of alpha-olefins like this compound, used as synthetic lubricants. The physical properties of PAOs are strongly influenced by their molecular weights and their distribution malvernpanalytical.com. GPC analysis can provide insights into the distribution of different decene oligomers and polymers in a sample, which is critical for understanding performance differences between products malvernpanalytical.com. For example, a PAO sample might be primarily comprised of a decene tetramer, with significant amounts of trimer, pentamer, and hexamer, as determined by GPC malvernpanalytical.com. The technique can also be used to assess the polydispersity index (PDI = Mw/Mn) of oligomers, which is influenced by catalyst structure and polymerization conditions researchgate.netresearchgate.net. Advanced GPC systems with detectors like light scattering and viscometers can provide absolute molecular weight measurements and insights into structural aspects like branching, overcoming some limitations of traditional GPC which relies on comparison to polymer standards malvernpanalytical.com.

Pyridine-Adsorbed IR (Py-IR) and X-ray Photoelectron Spectroscopy (XPS) for Catalyst Characterization

These techniques are specifically used to characterize the catalysts employed in reactions involving this compound, providing information about their surface properties and active sites.

Pyridine-adsorbed IR (Py-IR) spectroscopy is a widely used method for characterizing the acidity of solid catalysts, distinguishing between Brønsted and Lewis acid sites. Pyridine (B92270), acting as a probe molecule, adsorbs onto these sites, and the resulting IR absorption bands indicate the presence and relative strength of each type of acid site sci-hub.seconicet.gov.armdpi.com. For instance, bands at approximately 1540-1546 cm⁻¹ are characteristic of pyridine adsorbed on Brønsted acid sites, while bands around 1450 cm⁻¹ correspond to pyridine adsorbed on Lewis acid sites conicet.gov.armdpi.comcsic.es. This technique is crucial for understanding how catalyst acidity influences reactions such as the oligomerization or polymerization of this compound sci-hub.se.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost layers (typically 1-10 nm) of a catalyst material mdpi.comresearchgate.net. XPS is extensively applied in the field of catalysis to gain deep insights into the electronic structures and chemical composition of catalysts mdpi.comresearchgate.net. It can be used to analyze the speciation of active elements, study the dispersion of catalysts on their support, and characterize defect sites that are crucial for catalytic activity mdpi.comresearchgate.netrsc.org. For example, XPS analysis can reveal the chemical status and electronic structure of a material's surface, identifying and quantifying surface defects like oxygen vacancies mdpi.com. It also helps in understanding the stability and deactivation mechanisms of catalysts and the interactions at interfaces in composite systems mdpi.com.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) calculations have emerged as an indispensable computational tool in modern chemical research, offering profound insights into the electronic structure, energetics, and reaction mechanisms of chemical processes involving various compounds, including this compound. By providing a quantum mechanical description of molecular systems, DFT enables researchers to explore reaction pathways, identify transition states, calculate activation energies, and understand the stability of intermediates, thereby complementing and guiding experimental investigations. This section details the application of DFT in elucidating reaction mechanisms pertinent to this compound.

Oligomerization and Polymerization Mechanisms

DFT has been extensively employed to unravel the complex mechanisms governing the oligomerization and polymerization of this compound, processes critical for the production of polyalphaolefins (PAOs) and other valuable chemicals.

For instance, DFT calculations were utilized to provide a detailed mechanistic understanding of the coordinative chain transfer polymerization (CCTP) of this compound catalyzed by a Ti-based diamine bis(phenolate) catalyst. These studies were crucial in elucidating the intricate steps involved and notably indicated an ignorable β-H termination pathway, which is significant for controlling polymer structure researchgate.net.

In the context of acid-catalyzed this compound oligomerization, DFT calculations have highlighted the pivotal role of carbocation intermediate stability on acid sites. Research involving Al-modified dendritic fibrous nanosilica (Al-DFNS) catalysts demonstrated how accurately regulated acidity, influenced by the balance of Brønsted acid sites (BAS) and Lewis acid sites (LAS), impacts product distribution, with DFT confirming the importance of carbocation stability in directing the reaction pathway acs.org.

Furthermore, DFT modeling has been applied to investigate the cationic polymerization mechanisms of this compound, specifically examining chain initiation, chain transfer to the monomer, and the isomerization of carbocations via a "chain walking" mechanism. These computational studies, particularly in toluene (B28343) medium, confirmed the ease of carbocation isomerization and chain transfer, which aligns with experimental observations of highly branched polyalphaolefins researchgate.net.

Hydroformylation Mechanisms

DFT has also contributed significantly to understanding the hydroformylation of this compound, a key industrial process for synthesizing aldehydes. Quantum chemical calculations, including DFT, have been employed to investigate the mechanism of Rhodium/BiPhePhos (Rh/BPP)-catalyzed hydroformylation of this compound. These studies provided detailed insights into the reaction pathway and the impact of factors like feed impurities (e.g., hydroperoxides) on the regioselectivity of the reaction rsc.org.

Moreover, DFT calculations have been used to analyze the thermochemistry of long-chain olefin isomers, such as n-decene, during hydroformylation. These computational approaches aim to accurately reproduce experimental olefin isomer distributions, with findings indicating that electron correlation is critical for describing cis-isomer relative energies and that dispersion corrections in DFT calculations improve agreement with experimental data rsc.org.

Aziridination Mechanisms

DFT calculations have been instrumental in elucidating the reaction mechanisms of aziridination involving this compound. For instance, studies on C2 + N1 aziridination from tetracarbene iron catalysts performed DFT calculations for reaction pathways involving this compound and various organic azides (e.g., mesityl azide (B81097), p-tolyl azide). These computations detailed the formation of both aziridine (B145994) and metallotetrazene products. A notable finding was the significant difference in the thermodynamics of tetrazene formation depending on the azide used: the formation of the tetrazene complex with mesityl azide was found to be highly endergonic (ΔG = 31.3 kcal/mol relative to the corresponding iron imide), whereas with p-tolyl azide, it was exergonic (ΔG = -1.7 kcal/mol). This suggests that bulky azides can destabilize the tetrazene pathway, favoring aziridine formation nih.gov.

Table 1: Selected DFT-Derived Energetic Data in this compound Related Reactions

Reaction SystemDFT-Calculated ParameterValue (kcal/mol)Reference
C2 + N1 Aziridination (Iron Catalyst + Mesityl Azide + this compound)ΔG for Tetrazene Formation+31.3 nih.gov
C2 + N1 Aziridination (Iron Catalyst + p-Tolyl Azide + this compound)ΔG for Tetrazene Formation-1.7 nih.gov
Zirconium Metallocene-Catalyzed this compound Polymerization (si-TS3₃)Energy Barrier (Repulsion)11.4 rsc.org

Environmental Fate and Exposure Research of 1 Decene and Its Derivatives

Environmental Mobility in Soil

The mobility of an organic compound in soil is a critical factor in determining its potential to leach into groundwater or move to other environmental compartments. This mobility is primarily governed by the substance's tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A higher Koc value indicates stronger adsorption to soil and consequently lower mobility. chemsafetypro.com

For 1-decene, the Koc has been estimated to be approximately 1720. nih.gov Based on established classification schemes, this Koc value suggests that this compound is expected to have low mobility in soil. chemsafetypro.comnih.gov Substances with Koc values in the range of 500 to 2000 are generally categorized as having "low" mobility. chemsafetypro.com This indicates that if released to soil, this compound is likely to adsorb to soil particles, particularly the organic matter fraction, which attenuates its movement through the soil column. nih.gov

While direct volatilization from dry soil surfaces can occur due to its vapor pressure, the adsorption process is expected to significantly reduce the rate of volatilization from moist soils. nih.gov The derivatives of this compound, such as its hydrogenated oligomers (polyalphaolefins or PAOs), are larger molecules and generally exhibit even lower water solubility, suggesting they would also be immobile or have very low mobility in soil environments. epa.gov

Soil Mobility Classification of this compound
ParameterEstimated ValueMobility ClassificationReference
Koc (Soil Organic Carbon-Water Partition Coefficient)1720Low nih.gov

Detection in Landfill Gas and Emissions

This compound has been identified as a trace component in emissions from various anthropogenic sources, including landfill gas. nih.gov Landfill gas is primarily composed of methane (B114726) and carbon dioxide but contains hundreds of other nonmethane organic compounds (NMOCs) resulting from the decomposition of waste and volatilization of disposed chemical products. cdc.govwikipedia.org

A study analyzing trace compounds in landfill gas from eight sites in the United Kingdom specifically detected this compound. The concentrations varied depending on the location and depth of sampling:

At a crude municipal landfill (5-6 years old), this compound was detected at 62 mg/m³ at a depth of 3 meters below the surface and at 29.9 mg/m³ at 15 cm above the surface. nih.gov

At another landfill containing municipal, industrial, and liquid waste (>15 months old), the concentration was 42 mg/m³ at 4 meters below the surface. nih.gov

Beyond landfills, this compound has been detected in other emission sources. It has been identified in the exhaust from turbojet engines operating at simulated supersonic flight conditions, with concentrations ranging from 0.31 to 42.3 ppm depending on the engine model. nih.gov It has also been detected in the gases released during the controlled burning of plastic films used in agriculture. nih.gov

Atmospheric Reactions (e.g., with Hydroxyl Radicals)

Once released into the atmosphere, this compound is expected to exist solely in the vapor phase due to its vapor pressure. nih.gov Its fate in the atmosphere is primarily governed by reactions with photochemically-produced oxidants. The most significant of these is the reaction with the hydroxyl radical (OH), which is often referred to as the "detergent of the atmosphere." nih.gov

The gas-phase reaction between this compound and hydroxyl radicals is relatively rapid. The rate constant for this reaction has been determined to be 3.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant and a typical atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals per cm³), the atmospheric half-life of this compound is estimated to be approximately 11 hours. nih.gov This short half-life indicates that this compound is degraded relatively quickly in the atmosphere and is unlikely to undergo long-range transport.

In addition to reacting with hydroxyl radicals, vapor-phase this compound is also degraded by reaction with ozone (O₃). The rate constant for the ozone reaction is 1.08 x 10⁻¹⁷ cm³/molecule-sec, which also contributes to its atmospheric degradation. nih.gov

Atmospheric Reaction Data for this compound
ReactantRate Constant (at 25°C)Estimated Atmospheric Half-LifeReference
Hydroxyl Radical (OH)3.5 x 10⁻¹¹ cm³/molecule-sec~11 hours nih.gov
Ozone (O₃)1.08 x 10⁻¹⁷ cm³/molecule-sec- nih.gov

Hazard Characterization of this compound and its Hydrogenated Oligomers

The environmental hazard of this compound and its derivatives varies significantly. Regulatory classifications and ecotoxicity studies show that this compound itself poses a notable hazard to aquatic environments, while its hydrogenated oligomers (PAOs) are of much lower concern.

This compound: this compound is classified as very toxic to aquatic life, with long-lasting effects. qatarenergy.qaqchem.com.qa This is supported by acute toxicity data from studies conducted according to OECD guidelines. The LC50 (the concentration lethal to 50% of the test population) for rainbow trout over 96 hours is 0.12 mg/L. qatarenergy.qaqchem.com.qa For the aquatic invertebrate Daphnia magna, the EC50 (the concentration effective in causing a response in 50% of the test population) over 48 hours ranges from 0.56 to 1 mg/L. qatarenergy.qa Due to this high aquatic toxicity, it is strongly advised that the chemical not be allowed to enter the environment. nih.gov

Aquatic Toxicity of this compound
OrganismEndpointValue (mg/L)Exposure TimeReference
Oncorhynchus mykiss (Rainbow Trout)LC500.1296 hours qatarenergy.qaqchem.com.qa
Daphnia magna (Water Flea)EC500.56 - 1.048 hours qatarenergy.qa
Pseudokirchneriella subcapitata (Algae)EC501.0 - 1.872 hours qatarenergy.qa

Hydrogenated Oligomers (Polyalphaolefins - PAOs): In contrast, the hydrogenated oligomers of this compound are generally considered not to be hazardous to the environment. cpchem.com Polyalphaolefins are characterized as non-toxic and non-irritating to mammals. ineos.com Their ecotoxicity is also low; they are not expected to be toxic to aquatic organisms. ineos.com This lack of toxicity is primarily attributed to their very low water solubility and, consequently, low bioavailability to aquatic life. epa.govineos.com For example, a surrogate substance, hydrogenated this compound dimer, showed no toxic effect towards fish up to the limit of its water solubility. epa.gov Similarly, studies on various PAOs show high LC50 and EC50 values, indicating low toxicity. ineos.commrsandmaninc.com

Ecotoxicity of this compound Hydrogenated Oligomers (PAOs)
PAO Viscosity / TypeOrganismEndpointValue (mg/L)Exposure TimeReference
Generic PAORainbow TroutLC50>100096 hours mrsandmaninc.com
Generic PAODaphnia magna (Water Flea)EC5019048 hours mrsandmaninc.com
2 cSt PAODaphnia magna (Water Flea)LC50>100048 hours ineos.com
4 cSt PAODaphnia magna (Water Flea)LC50>100048 hours ineos.com

Industrial Applications and Future Prospects of 1 Decene

Polyalphaolefin (PAO) Production for Synthetic Lubricants

Polyalphaolefins (PAOs) are a class of high-performance synthetic lubricant base oils primarily produced by the oligomerization of linear alpha-olefins, with 1-Decene being the most preferred and purest feedstock for this process researchdive.comgrandviewresearch.comcpchem.comresearchgate.net. PAO fluids, such as Chevron Phillips Chemical Company's Synfluid® PAO, exhibit excellent low-temperature properties, a high viscosity index, and low volatility, offering superior performance compared to conventional mineral oils cpchem.com. The production of PAOs involves the oligomerization of this compound, followed by distillation to separate the oligomers and blending them to achieve different viscosity grades researchgate.net.

Engine/Gear Oils, Greases, and Transmission Fluids

PAOs derived from this compound are extensively utilized as high-performance synthetic lubricants in a wide array of automotive, industrial, and aerospace applications researchdive.comcpchem.commordorintelligence.com. These include formulations for automatic transmission engines, crankcase oils, aviation lubricants, and industrial gear systems researchdive.comchempoint.com. The superior properties of PAO-based lubricants contribute to greater efficiencies, extended service life, and improved economics compared to mineral oil alternatives cpchem.comresearchgate.net. They are also employed as compressor oils and in marine applications researchdive.commordorintelligence.com.

High Viscosity Index and Low Pour Point Formulations

One of the key advantages of PAOs derived from this compound is their ability to deliver formulations with a high viscosity index (VI) and low pour points cpchem.comlipidmaps.orgineos.com. The unique branched structure of PAOs, resulting from the oligomerization of linear alpha-olefins like this compound, is responsible for these desirable characteristics researchgate.netresearchgate.net. A high viscosity index indicates that the lubricant's viscosity changes less with temperature fluctuations, ensuring consistent performance across a broad temperature range cpchem.comresearchgate.net. Low pour points enable lubricants to maintain fluidity and achieve full lubrication more quickly at low temperatures, which is crucial for cold equipment start-up and reduces wear cpchem.comineos.com.

Detailed research findings indicate that this compound oligomers can achieve a high viscosity index typically ranging from 138 to 160 and low pour points from -48°C to -60°C researchgate.net. For instance, a specific this compound-based PAO (Synfluid® PAO 10 cSt) demonstrates a kinematic viscosity of 9.64 cSt at 100°C, a viscosity index of 141, and a pour point of -58°C chempoint.com.

Table 1: Typical Properties of this compound-Derived Polyalphaolefins (PAOs)

PropertyRange/ValueReference
Kinematic Viscosity (100°C)4 to 100 cSt (e.g., 9.64 cSt) chempoint.comresearchgate.netgoogle.comgoogle.com
Viscosity Index (VI)120 to 173 (e.g., 141) chempoint.comresearchgate.netgoogle.comgoogle.com
Pour Point-30°C to -72°C (e.g., -58°C) chempoint.comresearchgate.netgoogle.comgoogle.com
Noack Volatility3.5 to 15 wt% (e.g., 3.5 wt% for PAO 10 cSt) chempoint.comgoogle.com

Precursor for Surfactant and Detergent Production

This compound serves as a crucial feedstock in the production of various surfactants and detergents parchem.comresearchdive.comcpchem.com. It is utilized in the manufacture of detergent alcohols and alkyl aromatics cpchem.com. For example, this compound is a precursor for linear alkyl benzene (B151609) sulfonates, which are widely incorporated into dishwashing liquids, laundry detergents, and all-purpose cleaners cpchem.com. The conversion of this compound into these intermediates allows for the creation of cleaning agents with desired properties such as enhanced solubility and effectiveness in cool water google.com.

Monomer for Polymers and Copolymers (e.g., Polyethylene)

As an alpha-olefin, this compound functions as a comonomer in the production of various polymers and copolymers, including polyethylene (B3416737) wikipedia.orgfishersci.nlinsidermarketresearch.comthermofisher.krcymitquimica.comfishersci.at. Its incorporation into polyethylene, particularly in linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), modifies the polymer's properties researchdive.com. The presence of this compound as a comonomer introduces short-chain branching into the polymer structure, which can influence the material's density, flexibility, and mechanical characteristics wikipedia.org. This enables the tailoring of polymer properties for specific applications, such as films, sheets, and molded articles insidermarketresearch.comwikipedia.org.

Specialty Chemical Intermediate

This compound's terminal double bond makes it a highly reactive and versatile intermediate in the synthesis of a broad range of specialty chemicals wikipedia.orginsidermarketresearch.comthermofisher.krineos.comcymitquimica.comfishersci.atparchem.comvarsal.com. Its ability to undergo various addition reactions allows it to serve as a fundamental building block in organic synthesis for diverse industries insidermarketresearch.com.

Oxo Alcohols, Epoxides, Alkylated Aromatics, Amines, Synthetic Fatty Acids

This compound is a precursor to several important specialty chemicals:

Oxo Alcohols : this compound can be hydroformylated to produce oxo alcohols, such as 1-Decanol (decyl alcohol) wikipedia.orgthermofisher.krineos.comcymitquimica.comfishersci.atparchem.comfishersci.ca. These alcohols are used in the production of plasticizers, lubricants, surfactants, and solvents fishersci.caatamanchemicals.com.

Epoxides : The double bond in this compound allows for epoxidation reactions, yielding epoxides that serve as intermediates in various chemical syntheses wikipedia.orgthermofisher.krineos.comcymitquimica.comfishersci.atparchem.com.

Alkylated Aromatics : this compound is used in the production of alkylated aromatics, which are intermediates for surfactants and other functional fluids wikipedia.orgthermofisher.krineos.comcymitquimica.comfishersci.atparchem.comcpchem.com. Linear alkyl benzene sulfonates, as mentioned previously, are an example of derivatives used in detergents cpchem.com.

Amines : this compound can be converted into various amines, such as decylamine (B41302) (1-decanamine) wikipedia.orgthermofisher.krineos.comcymitquimica.comfishersci.atparchem.comfishersci.cauni.lu. These amines can further be processed into derivatives like alkyl dimethyl amines (ADMAs), which are precursors for amine oxides, quaternary ammonium (B1175870) halides, and betaines used in shampoos, biocides, and antistatic agents cpchem.com.

Synthetic Fatty Acids : this compound is also an intermediate in the synthesis of synthetic fatty acids, such as decanoic acid wikipedia.orgthermofisher.krineos.comcymitquimica.comfishersci.atparchem.comfishersci.comfishersci.co.uk. Decanoic acid is a saturated fatty acid used in organic synthesis and the manufacture of perfumes, lubricants, and plastics fishersci.com.

Plasticizers

This compound plays a significant role in the production of plasticizer alcohols. thegoodscentscompany.comsilverfernchemical.comimarcgroup.comskyquestt.comresearchdive.com Plasticizers are additives that are incorporated into plastics to enhance their flexibility, durability, and transparency. skyquestt.com The increasing global demand for plastics across various end-use industries, including automotive, construction, and packaging, directly drives the demand for plasticizers, consequently boosting the market for this compound. imarcgroup.comskyquestt.com Derivatives of this compound, particularly plasticizers, are essential for improving the performance characteristics of plastic products. imarcgroup.com

Role in Renewable Feedstock Conversion

The transition towards a circular economy and sustainable chemical production necessitates the utilization of renewable carbon feedstocks such as biomass. royalsocietypublishing.orgnih.gov Biomass, with its highly functionalized molecular structure, offers numerous opportunities for conversion into valuable platform chemicals. royalsocietypublishing.orgnih.gov This shift from traditional fossil feedstocks requires a fundamental change in refinery design, moving towards processes in polar solvents at moderate conditions to selectively deoxygenate the often thermally unstable and high-boiling biomass molecules. royalsocietypublishing.orgnih.gov

A notable example of this compound's role in renewable feedstock conversion is its production through the ethenolysis of methyl oleate. psu.edu Methyl oleate, derived from vegetable oils (a renewable feedstock), can undergo a metathesis reaction catalyzed by ruthenium carbenes to yield this compound and methyl-9-decenoate. psu.edu This pathway is significant as this compound produced via this route can serve as a monomer for the synthesis of various polymers, including polyolefins, polyesters, polyethers, and polyamides such as Nylon 10. psu.edu This highlights this compound's potential as a bio-derived building block in the development of sustainable chemical products.

Emerging Applications in Material Science and Tissue Engineering

In the realm of material science and tissue engineering, polymers derived from this compound, specifically poly(this compound), are being investigated. sigmaaldrich.cnsigmaaldrich.com The broader field of biomaterials, encompassing various polymers, has seen extensive research for biomedical applications, including implants, surgical sutures, and scaffolds for regenerative medicine. mdpi.comeu-conexus.eufrontiersin.org Biomedical polymers are valued for their flexibility, biocompatibility, mechanical strength, and biodegradability, which are crucial for applications designed to promote tissue growth and then gradually degrade as new tissue forms. frontiersin.org While direct applications of this compound itself in tissue engineering are not widely reported, the mention of poly(this compound) in this context suggests its potential as a monomer for synthesizing advanced polymeric materials tailored for such specialized applications. sigmaaldrich.cnsigmaaldrich.com Research in this area focuses on developing new polymeric architectures and hybrid materials with desired physical, chemical, mechanical, biological, and degradation properties to meet the specific requirements of tissue engineering. mdpi.comfrontiersin.org

Global Market Trends and Future Growth Projections

The global this compound market is experiencing significant growth, driven by increasing demand across various end-use industries. skyquestt.comlucintel.com The market size was valued at USD 1.06 Billion in 2023 and is projected to reach USD 1.74 Billion by 2032, exhibiting a Compound Annual Growth Rate (CAGR) of 5.7% during the forecast period (2025-2032). skyquestt.com Other reports indicate similar growth trajectories, with market sizes ranging from USD 1.0 billion in 2022 to projections of USD 1.85 billion by 2032, with CAGRs between 4.8% and 6.1%. imarcgroup.commaximizemarketresearch.comimarcgroup.comgrandviewresearch.com

Table: Global this compound Market Projections

Metric2022/2023 Value (USD Billion)Projected 2030/2032/2033 Value (USD Billion)CAGR (%)Forecast PeriodSource
Market Size (2023)1.061.74 (by 2032)5.7%2025-2032 skyquestt.com
Market Size (2022)1.0- (by 2030)5.7%2023-2030 grandviewresearch.com
Market Size (2024)1.322.06 (by 2033)4.81%2025-2033 imarcgroup.com
Market Size (2024)0.727391.16813 (by 2032)6.1%2025-2032 maximizemarketresearch.com
Market Size (2023)1.211.85 (by 2032)4.80%2023-2032 imarcgroup.com

The primary drivers for this market growth include the increasing demand for polyalpha olefins (PAOs), which are high-performance synthetic lubricants. skyquestt.comresearchdive.comlucintel.commaximizemarketresearch.comgrandviewresearch.com PAOs are widely used in the automotive industry for engine oils, transmission fluids, and gear lubricants, as well as in industrial and consumer goods applications due to their superior performance characteristics compared to conventional mineral oils. skyquestt.comresearchdive.com The PAO segment is consistently projected to be the largest derivative segment in the this compound market. skyquestt.comresearchdive.comlucintel.commaximizemarketresearch.comgrandviewresearch.com

Beyond PAOs, the growing demand for plasticizers in the automotive, construction, and packaging sectors, and the increasing use of this compound in the production of detergent alcohols, epoxides, and polyethylene, are also significant market drivers. imarcgroup.comskyquestt.comresearchdive.comlucintel.commaximizemarketresearch.comimarcgroup.com The expanding automotive and industrial sectors, coupled with rising disposable incomes in emerging economies, further contribute to the demand for this compound-derived products. skyquestt.comimarcgroup.com Additionally, a decrease in raw material prices has provided an advantage, further stimulating market growth. maximizemarketresearch.comimarcgroup.com

Geographically, the Asia-Pacific (APAC) region is anticipated to remain the largest market for this compound, while North America held the highest market share in 2024. lucintel.commaximizemarketresearch.comgrandviewresearch.com This regional growth is attributed to increasing PAO and synthetic lubricant production, along with the easy availability of raw materials. grandviewresearch.com

Conclusion

Summary of Key Research Findings and Advancements

1-Decene, a linear alpha-olefin, has emerged as a pivotal chemical compound with extensive industrial applications, underpinning significant advancements across various sectors. Key research findings highlight its indispensable role as a primary raw material in the synthesis of high-performance materials and specialty chemicals.

A major area of advancement lies in the production of polyalphaolefins (PAOs), where this compound serves as a crucial monomer. PAOs derived from this compound are widely utilized as synthetic lubricants in automotive, industrial, and aerospace applications due to their superior thermal stability, low volatility, and excellent viscosity control over a broad range of operating temperatures transparencymarketresearch.comhashnode.devsnsinsider.comglobenewswire.comreanin.comcognitivemarketresearch.com. Research has demonstrated that PAOs contribute to improved fuel efficiency and reduced emissions in the automotive sector, enhancing equipment reliability and extending engine life transparencymarketresearch.com. Companies are actively investing in research and development (R&D) to further develop PAOs, creating significant value-grab opportunities transparencymarketresearch.com.

Beyond lubricants, this compound is a vital comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE), where its incorporation improves polymer properties such as flexibility and processability transparencymarketresearch.comacutemarketreports.com. This has driven its demand in industries like packaging, construction, and electronics transparencymarketresearch.com. Furthermore, this compound is a crucial intermediate in the synthesis of surfactants and detergents, finding widespread use in cleaning products and personal care items transparencymarketresearch.comhashnode.devreanin.comacutemarketreports.comimarcgroup.com. It is also employed in the manufacturing of plasticizers, which enhance the flexibility, workability, and durability of polymers, particularly in flexible PVC products hashnode.devreanin.com. Other significant applications include its use as an intermediate in the production of oxo alcohols, epoxides, alkylated aromatics, amines, and synthetic fatty acids reanin.comimarcgroup.comresearchdive.comfishersci.nl.

Technological advancements in manufacturing processes have been instrumental in driving the this compound market. Innovations in catalyst technology, notably the development of metallocene catalysts, have significantly improved the selectivity and yield of this compound during the oligomerization of ethylene (B1197577) acutemarketreports.comdatabridgemarketresearch.comrsc.orgresearchgate.net. These advancements have led to increased production efficiency and reduced environmental impact acutemarketreports.com. Research into various catalytic systems, including zirconium metallocene and nickel α-diimine catalysts, has focused on achieving high catalytic activity, controlled molecular weight, and narrow molecular weight distribution for poly(this compound) rsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov. Studies have also successfully synthesized ultrahigh molecular weight, highly branched polymers containing terminal olefinic double bonds in the side chain by polymerizing long-chain alpha-olefins, including this compound nih.gov.

The market for this compound has shown consistent growth, with a promising Compound Annual Growth Rate (CAGR) projected for the coming years, driven by its versatile applications and ongoing technological innovations snsinsider.comreanin.comcognitivemarketresearch.comacutemarketreports.comimarcgroup.comdatabridgemarketresearch.com.

Identification of Remaining Challenges and Future Research Directions

Despite the significant advancements in this compound production and application, several challenges persist, necessitating continued research and development efforts to unlock its full potential.

One primary challenge lies in the technological complexity of achieving high selectivity and purity levels during this compound production, particularly through the oligomerization of ethylene snsinsider.com. The formation of impurities and by-products can negatively impact the quality and performance of end-use applications, such as synthetic lubricants and polyethylene snsinsider.com. Developing advanced catalyst technologies and optimizing existing processes to enhance purity and reduce by-product formation requires substantial R&D investment, which can be a barrier for smaller market players snsinsider.com.

Furthermore, the this compound market is susceptible to volatility in raw material prices, especially ethylene, which is derived from crude oil or natural gas snsinsider.comacutemarketreports.comimarcgroup.comresearchdive.comdatabridgemarketresearch.com. Geopolitical tensions and supply chain disruptions can exacerbate these price fluctuations and lead to supply constraints, thereby impacting market growth snsinsider.comacutemarketreports.comimarcgroup.comresearchdive.com. Another challenge is the inherent nature of this compound production, which often occurs as part of a full range of linear alpha-olefins, leading to a lack of dedicated "on-purpose" production techniques specifically for C10 linear alpha-olefins grandviewresearch.com. This can contribute to a supply-demand gap, which is expected to hamper market growth transparencymarketresearch.commarketsandmarkets.com.

Looking ahead, future research directions for this compound are largely focused on sustainability, efficiency, and the development of novel materials.

Sustainable Production Methods: A critical area for future research is the development of bio-based this compound production processes from renewable sources transparencymarketresearch.comresearchdive.comgrandviewresearch.com. Reducing dependence on fossil fuels and mitigating environmental concerns associated with traditional production methods are key drivers for this research. While bio-based production is currently under R&D, overcoming the high cost of catalysts remains a significant hurdle grandviewresearch.com.

Advanced Catalysis: Continued innovation in catalytic technology is essential to enhance the efficiency, selectivity, and cost-effectiveness of this compound synthesis hashnode.devacutemarketreports.comdatabridgemarketresearch.comrsc.orgresearchgate.net. This includes designing new catalysts with improved activity, stability, and longer lifetimes, which can lead to higher yields and reduced energy consumption hashnode.dev.

Novel Applications and High-Performance Materials: Exploring new applications for this compound and its derivatives is a promising avenue. This includes the development of new polymers and materials with enhanced properties such as higher strength, improved thermal stability, and superior chemical resistance hashnode.dev. The potential role of this compound in developing biodegradable and eco-friendly polymers to address plastic waste and environmental pollution is also a key research focus hashnode.dev.

Nanolubricants: The integration of nanotechnology into lubricant formulations represents an emerging research area. Combining nanoparticles with this compound-derived synthetic lubricants could lead to the creation of high-performance nanolubricants with superior tribological properties hashnode.dev.

These research directions aim to address the current limitations and expand the utility of this compound, ensuring its continued relevance and growth in the chemical industry.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 1-decene, and how do reaction conditions influence isomer purity?

  • Answer : this compound is primarily synthesized via ethylene oligomerization using the Ziegler process or through cracking of petrochemical waxes . The Ziegler process employs triethylaluminum catalysts under controlled temperatures (80–120°C) to selectively produce α-olefins. Isomer purity is influenced by catalyst choice, pressure, and reaction time. For example, higher ethylene pressures favor linear α-olefin formation, while side reactions (e.g., isomerization) may occur at elevated temperatures. Analytical techniques like gas chromatography (GC) with flame ionization detection are critical for quantifying isomer distribution .

Q. How can researchers validate the structural identity and purity of this compound in experimental settings?

  • Answer : Structural validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR peaks at δ 5.3–5.4 (vinyl protons) and δ 2.0 (allylic methylene) confirm the terminal double bond .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance at ~1640 cm1^{-1} (C=C stretching) and 910 cm1^{-1} (terminal vinyl bending) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 140 (C10_{10}H_{20}$$^+) and fragmentation patterns distinguish this compound from isomers .

Advanced Research Questions

Q. What methodologies optimize this compound’s incorporation into high-performance copolymers, and how do catalyst systems affect polymer properties?

  • Answer : Advanced polymerization techniques use Lewis acid catalysts (e.g., B(C6_6F5_5)3_3) or metallocene catalysts to control copolymer architecture. For example:

  • Coordination-Insertion Polymerization : Enables precise control over molecular weight distribution (Đ = 1.1–1.5) by adjusting monomer-to-catalyst ratios .
  • Living Polymerization : Produces block copolymers with tailored thermal stability (Tg_g > 100°C) and mechanical strength .
    Catalyst choice directly impacts branching density and crystallinity. For instance, Ziegler-Natta catalysts yield semi-crystalline polymers, while single-site catalysts produce amorphous materials .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound oligomerization?

  • Answer : Discrepancies in catalytic efficiency (e.g., turnover frequency [TOF] ranging from 103^3 to 105^5 h1^{-1}) arise from variations in:

  • Catalyst Activation : Pre-treatment with methylaluminoxane (MAO) vs. borate activators .
  • Reaction Medium : Solvent polarity (e.g., hexane vs. toluene) affects catalyst stability and monomer diffusion rates.
  • Temperature Gradients : Non-isothermal conditions in batch reactors may skew TOF calculations.
    Standardized benchmarking under controlled conditions (e.g., fixed [Al]/[M] ratios) is recommended for cross-study comparisons .

Q. What experimental designs are effective for studying this compound’s role in biodegradable polymer systems?

  • Answer : Methodologies include:

  • Molecular Dynamics (MD) Simulations : Predict degradation rates by modeling ester linkages’ hydrolytic cleavage in this compound-based polyesters .
  • Accelerated Aging Tests : Expose polymers to enzymatic solutions (e.g., lipase) at 37°C and monitor mass loss via gravimetry .
  • Life Cycle Assessment (LCA) : Quantify environmental impact by tracking energy inputs and CO2_2 emissions during synthesis and degradation .

Methodological Guidance

Q. How should researchers address challenges in separating this compound isomers during purification?

  • Answer : Simulated Moving Bed (SMB) chromatography is a high-efficiency method for isolating this compound from positional isomers (e.g., 3-decene). Key parameters include:

  • Stationary Phase : Silver-impregnated silica gel enhances selectivity for terminal alkenes .
  • Eluent Composition : Hexane/acetone (95:5 v/v) optimizes resolution (Rs_s > 1.5) .
  • Temperature Control : Maintain 25°C to minimize viscosity-driven band broadening .

Q. What statistical approaches are suitable for analyzing structure-property relationships in this compound-derived materials?

  • Answer : Multivariate analysis (e.g., Principal Component Analysis [PCA]) correlates molecular descriptors (e.g., branching index, Mn) with material properties:

  • Design of Experiments (DoE) : Response surface methodology identifies optimal copolymer composition for target glass transition temperatures (Tg_g) .
  • Machine Learning (ML) : Neural networks trained on DSC and tensile data predict mechanical performance from monomer feed ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decene
Reactant of Route 2
1-Decene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.